2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate
Overview
Description
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the aromatic ring of 4-methoxyphenyl.
Esterification: Formation of the ester linkage between the nitrophenyl group and the quinoline derivative.
Oxidation: Oxidation of the intermediate to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial: Potential antimicrobial activity due to the presence of the quinoline moiety.
Anticancer: Possible anticancer properties through interaction with DNA or enzymes.
Medicine
Drug Development: Exploration as a lead compound for the development of new drugs targeting various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in catalysis, it may act as a ligand to stabilize transition states and lower activation energy.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carboxylate: A simpler quinoline derivative with similar core structure.
4-Methoxy-3-nitrophenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate is unique due to the combination of the quinoline core with the specific substitution pattern of the methoxy and nitro groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2,6-dimethylquinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-4-6-17-15(8-12)16(9-13(2)22-17)21(25)29-11-19(24)14-5-7-20(28-3)18(10-14)23(26)27/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGKDSKXBUGQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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